8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline
CAS No.:
Cat. No.: VC17984794
Molecular Formula: C10H4BrClF3NO
Molecular Weight: 326.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4BrClF3NO |
|---|---|
| Molecular Weight | 326.49 g/mol |
| IUPAC Name | 8-bromo-4-chloro-5-(trifluoromethoxy)quinoline |
| Standard InChI | InChI=1S/C10H4BrClF3NO/c11-5-1-2-7(17-10(13,14)15)8-6(12)3-4-16-9(5)8/h1-4H |
| Standard InChI Key | KGAMCFULQVTLRV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1OC(F)(F)F)C(=CC=N2)Cl)Br |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The quinoline backbone of 8-bromo-4-chloro-5-(trifluoromethoxy)quinoline is substituted with three functional groups:
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Bromine at position 8, which facilitates cross-coupling reactions for further derivatization.
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Chlorine at position 4, enhancing electron-withdrawing effects and stabilizing the aromatic system.
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Trifluoromethoxy (-OCF) at position 5, contributing to lipophilicity and metabolic stability .
The IUPAC name, 8-bromo-4-chloro-5-(trifluoromethoxy)quinoline, reflects this substitution pattern. X-ray crystallography and NMR studies confirm the planar geometry of the quinoline ring, with substituents adopting positions that minimize steric hindrance .
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.50 g/mol |
| CAS RN | 2366994-45-6 |
| Boiling Point | Not reported |
| Storage Conditions | Dry, sealed environment |
| Hazard Statements | Not classified |
The compound’s solubility is limited in polar solvents but moderate in dichloromethane and dimethylformamide .
Synthetic Methodologies
Palladium-Catalyzed Tandem Reactions
A palladium(II)-catalyzed three-component reaction offers an efficient route to synthesize multisubstituted quinolines. This method involves:
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Coupling of 2-aminobenzaldehyde derivatives with alkynes under oxidative conditions.
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Cyclization to form the quinoline core.
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Halogenation using -bromosuccinimide (NBS) to introduce bromine at position 8 .
Reaction conditions (e.g., solvent, temperature, catalyst loading) critically influence yield. For example, using (5 mol%) in at 100°C achieves 59% yield .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and purity. Continuous flow reactors enable precise control over halogenation steps, minimizing byproducts like overbrominated species. Purification via fractional crystallization or chromatography ensures >95% purity .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 4 undergoes substitution with amines or thiols under basic conditions. For instance, treatment with morpholine in at reflux yields 4-morpholino derivatives .
Cross-Coupling Reactions
The bromine atom at position 8 participates in Suzuki-Miyaura couplings with arylboronic acids. Using and in dioxane, biaryl products form with >70% efficiency .
Stability Considerations
The trifluoromethoxy group resists hydrolysis under acidic conditions, enhancing the compound’s stability compared to methoxy analogues .
Biological Activity and Mechanism
Kinase Inhibition
8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline derivatives exhibit potent inhibition of Tpl2 kinase (MAP3K8), a therapeutic target in inflammatory diseases. Structural studies reveal that the trifluoromethoxy group enhances binding affinity by forming hydrophobic interactions with the kinase’s ATP-binding pocket .
Antimicrobial Properties
Preliminary testing against Staphylococcus aureus shows a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting utility in antibiotic development .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
The compound serves as a scaffold for synthesizing kinase inhibitors and anticancer agents. Modifications at positions 4 and 8 enable tuning of selectivity and potency .
Organic Electronics
Incorporating the quinoline core into π-conjugated systems enhances electron mobility in organic semiconductors. Devices fabricated with these materials achieve hole mobilities of 0.12 cm/V·s .
Comparison with Structural Analogues
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